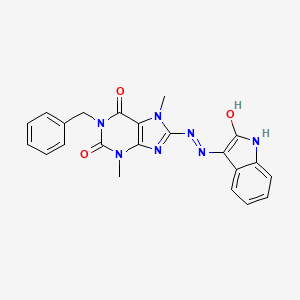

(E)-1-bencil-3,7-dimetil-8-(2-(2-oxoindolin-3-ilideno)hidrazinil)-1H-purina-2,6(3H,7H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-benzyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.

BenchChem offers high-quality (E)-1-benzyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-benzyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cicloadición Dipolar 1,3-Asincrónica Catalítica para Espirooxindol-Pirrolidinas

- Importancia: Esta reacción proporciona aductores sintéticamente útiles con altos rendimientos, excelentes diastereoselectividades y moderadas enantioselectividades. El uso de complejos AgOAc/TF-BiphamPhos permite una síntesis eficiente .

Inhibición de la Acetilcolinesterasa (AChE) para la Enfermedad de Alzheimer

- Hallazgos: Los compuestos 4g y 3a demostraron una inhibición significativa de la AChE (51% y 50% a una concentración de 100 μM). Los estudios de acoplamiento ayudaron a comprender sus relaciones estructura-actividad en comparación con el donepezil, un inhibidor de la AChE de uso clínico. Además, algunos derivados exhibieron una fuerte citotoxicidad contra líneas celulares cancerosas humanas .

Actividad Antitumoral

- Resultados: Los compuestos 3c, 3e, 5c, 5e y 5g exhibieron una fuerte citotoxicidad (valores de IC50 en el rango de 0,65–7,17 μM). Notablemente, el compuesto 5g fue incluso más potente que la adriamicina, un control positivo. Estos hallazgos sugieren su potencial como agente anticancerígeno .

Reacciones Multicomponente y Síntesis Sostenible

- Importancia: Estas reacciones contribuyen al ensamblaje de andamios farmacológicamente interesantes. Los investigadores han explorado sus diversas aplicaciones en este contexto .

Estabilidad y Propiedades de Unión

- Importancia: Los anillos de triazol pueden actuar como aceptores y donantes de enlaces de hidrógeno, lo que los hace valiosos para las interacciones con enzimas diana .

Interés Biológico y Clínico

Propiedades

IUPAC Name |

1-benzyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N7O3/c1-27-17-18(28(2)22(32)29(20(17)31)12-13-8-4-3-5-9-13)24-21(27)26-25-16-14-10-6-7-11-15(14)23-19(16)30/h3-11,23,30H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXPXQZMKRFNCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)N(C2=O)CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.